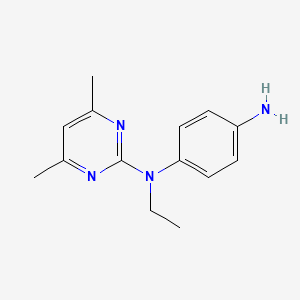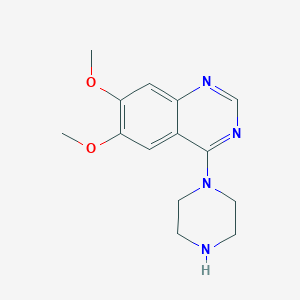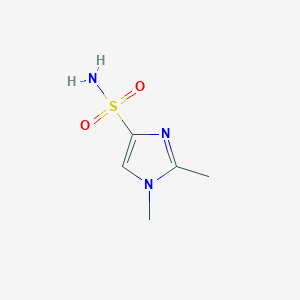
N-(4,6-Dimethylpyrimidin-2-yl)-N-ethylbenzen-1,4-diamin
Übersicht
Beschreibung
N-(4,6-Dimethylpyrimidin-2-yl)-N-ethylbenzene-1,4-diamine is a useful research compound. Its molecular formula is C14H18N4 and its molecular weight is 242.32 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4,6-Dimethylpyrimidin-2-yl)-N-ethylbenzene-1,4-diamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(4,6-Dimethylpyrimidin-2-yl)-N-ethylbenzene-1,4-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4,6-Dimethylpyrimidin-2-yl)-N-ethylbenzene-1,4-diamine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Korrosionsschutz
Die Verbindung wurde als wirksamer Korrosionsschutz für Baustahl in Salzsäure untersucht . Die Hemmwirkung wurde bei unterschiedlichen Temperaturen analysiert und zeigte bei einer bestimmten Konzentration eine hohe Effizienz von 97,6% . Die Studie verwendete elektrochemische Techniken und Oberflächenanalyse von Baustahl .
Antibakterielle und Anthelmintische Aktivität
Die Verbindung wurde synthetisiert und auf ihre in-vitro-antibakterielle und anthelmintische Aktivität untersucht . Die Studie ergab, dass das Vorhandensein von Metall zu einer stärkeren Hemmung führt . Die anthelmintische Aktivität der Verbindung und ihrer Komplexe gegenüber erwachsenen indischen Regenwürmern wurde ebenfalls untersucht .
Synthese von Anilinopyrimidinen
Die Verbindung wurde bei der mikrowellenunterstützten Synthese von 2-Anilinopyrimidinen verwendet . Die Studie ergab, dass die Verwendung von Mikrowellenstrahlung die Reaktionszeit deutlich verkürzte und zu weniger Nebenprodukten führte .
Anti-Fibrose-Aktivität
Eine Reihe neuartiger 2-(Pyridin-2-yl)-Pyrimidin-Derivate, die mit der Verbindung verwandt sind, wurden synthetisiert und ihre biologischen Aktivitäten gegenüber immortalisierten Ratten-Leber-Sternzellen bewertet . Einige Verbindungen zeigten eine bessere antifibrotische Aktivität als Pirfenidon und Bipy55′DC .
Synthese von Pyrimethanil
Die Verbindung wurde bei der Produktion von Pyrimethanil, einem Fungizid, verwendet . Das Verfahren beinhaltet die Reaktion von Anilin mit Cyanamid in Gegenwart einer wässrigen Säure .
Wirkmechanismus
Mode of Action
Similar compounds with a dimethylpyrimidin-2-yl structure have been shown to inhibit the secretion of hydrolytic enzymes by fungi that are needed during the infection process .
Biochemical Pathways
Similar compounds have been shown to affect multiple biological processes such as cell cycle regulation, autophagy, immune and inflammatory responses .
Result of Action
Similar compounds have been shown to have potent inhibitory effects on certain cell lines .
Action Environment
It’s important to note that factors such as temperature, ph, and the presence of other molecules can potentially influence the action of any compound .
Biochemische Analyse
Biochemical Properties
N-(4,6-Dimethylpyrimidin-2-yl)-N-ethylbenzene-1,4-diamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit human sirtuin 2 (SIRT2), an enzyme involved in cell cycle regulation, autophagy, and immune responses . The compound’s interaction with SIRT2 leads to increased acetylation of α-tubulin, which affects cellular functions . Additionally, N-(4,6-Dimethylpyrimidin-2-yl)-N-ethylbenzene-1,4-diamine may interact with other biomolecules, influencing various biochemical pathways.
Cellular Effects
N-(4,6-Dimethylpyrimidin-2-yl)-N-ethylbenzene-1,4-diamine has notable effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to inhibit the proliferation of human breast cancer cells (MCF-7) and increase the acetylation of α-tubulin in a dose-dependent manner . These effects suggest that N-(4,6-Dimethylpyrimidin-2-yl)-N-ethylbenzene-1,4-diamine can alter cellular dynamics and potentially serve as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of N-(4,6-Dimethylpyrimidin-2-yl)-N-ethylbenzene-1,4-diamine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active site of SIRT2, inhibiting its deacetylase activity . This inhibition leads to increased acetylation of target proteins, such as α-tubulin, which affects cellular processes like cell division and motility . Additionally, N-(4,6-Dimethylpyrimidin-2-yl)-N-ethylbenzene-1,4-diamine may influence other molecular pathways, contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(4,6-Dimethylpyrimidin-2-yl)-N-ethylbenzene-1,4-diamine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its efficacy may decrease over extended periods . Long-term exposure to N-(4,6-Dimethylpyrimidin-2-yl)-N-ethylbenzene-1,4-diamine can lead to sustained changes in cellular processes, which may be beneficial or detrimental depending on the context.
Dosage Effects in Animal Models
The effects of N-(4,6-Dimethylpyrimidin-2-yl)-N-ethylbenzene-1,4-diamine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or modulating immune responses . At higher doses, it may cause toxic or adverse effects, including cellular damage or organ toxicity . Understanding the dosage-dependent effects of N-(4,6-Dimethylpyrimidin-2-yl)-N-ethylbenzene-1,4-diamine is essential for its safe and effective use in research and potential therapeutic applications.
Metabolic Pathways
N-(4,6-Dimethylpyrimidin-2-yl)-N-ethylbenzene-1,4-diamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound’s inhibition of SIRT2 affects the acetylation status of metabolic enzymes, altering their activity and influencing metabolic pathways . These interactions highlight the compound’s potential impact on cellular metabolism and its relevance in metabolic research.
Transport and Distribution
The transport and distribution of N-(4,6-Dimethylpyrimidin-2-yl)-N-ethylbenzene-1,4-diamine within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and localization . Additionally, its distribution within different cellular compartments can affect its efficacy and potential side effects. Understanding the transport and distribution mechanisms of N-(4,6-Dimethylpyrimidin-2-yl)-N-ethylbenzene-1,4-diamine is essential for optimizing its use in research and therapeutic applications.
Subcellular Localization
The subcellular localization of N-(4,6-Dimethylpyrimidin-2-yl)-N-ethylbenzene-1,4-diamine influences its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its interaction with SIRT2 suggests that it may localize to the cytoplasm or other cellular regions where SIRT2 is active
Eigenschaften
IUPAC Name |
4-N-(4,6-dimethylpyrimidin-2-yl)-4-N-ethylbenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4/c1-4-18(13-7-5-12(15)6-8-13)14-16-10(2)9-11(3)17-14/h5-9H,4,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCMPZYQDQNWBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=C(C=C1)N)C2=NC(=CC(=N2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375554 | |
| Record name | N~1~-(4,6-Dimethylpyrimidin-2-yl)-N~1~-ethylbenzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
387358-43-2 | |
| Record name | N~1~-(4,6-Dimethylpyrimidin-2-yl)-N~1~-ethylbenzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4,6-Dimethylpyrimidin-2-yl)-N-ethylbenzene-1,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-3-phenyl-propylamine](/img/structure/B1302741.png)


![2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1302746.png)

![1-[4-(Dimethylamino)phenyl]-2-thiourea](/img/structure/B1302753.png)
![N-[3-(dimethylamino)propyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide](/img/structure/B1302754.png)




